N-(Pyridin-3-yl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-(Pyridin-3-yl)-1H-imidazole-4-sulfonamide: is a heterocyclic compound that contains both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)-1H-imidazole-4-sulfonamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the imidazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyridine ring: The final step involves the coupling of the pyridine ring to the imidazole-sulfonamide intermediate, which can be achieved through various coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Products include N-oxide derivatives.
Reduction: Products include sulfonic acid derivatives.
Substitution: Products include various substituted pyridine derivatives.
Scientific Research Applications
N-(Pyridin-3-yl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)-1H-imidazole-4-sulfonamide
- N-(Pyridin-4-yl)-1H-imidazole-4-sulfonamide
- N-(Pyridin-3-yl)-1H-imidazole-5-sulfonamide
Uniqueness
N-(Pyridin-3-yl)-1H-imidazole-4-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the sulfonamide group can significantly affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H8N4O2S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
N-pyridin-3-yl-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c13-15(14,8-5-10-6-11-8)12-7-2-1-3-9-4-7/h1-6,12H,(H,10,11) |
InChI Key |
KCMNANKZMQZBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CN=CN2 |
Origin of Product |
United States |
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